molecular formula C14H13BrClNO B5022964 1-(4-Chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide

1-(4-Chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide

Cat. No.: B5022964
M. Wt: 326.61 g/mol
InChI Key: MAXTYYDPYTVXIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinium ion linked to a chlorophenyl group and a propanone moiety, making it a versatile candidate for research in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClNO.BrH/c1-11(16-9-3-2-4-10-16)14(17)12-5-7-13(15)8-6-12;/h2-11H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXTYYDPYTVXIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide typically involves the reaction of 4-chlorobenzaldehyde with pyridine and a suitable brominating agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: Known for its psychoactive properties.

    1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: Used in research for its stimulant effects.

    1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Investigated for its potential therapeutic applications.

Uniqueness

1-(4-Chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide stands out due to its unique combination of a pyridinium ion and a chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.